molecular formula C10H10O2S B8759699 8ER174A3PR CAS No. 16994-31-3

8ER174A3PR

Cat. No.: B8759699
CAS No.: 16994-31-3
M. Wt: 194.25 g/mol
InChI Key: IQTWAYJTTUMULY-UHFFFAOYSA-N
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Description

8ER174A3PR is a novel organophosphorus compound developed for advanced flame-retardant applications. Structurally, it features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with phenyl-ethyl bridging groups and silane coupling agents, enhancing its thermal stability and compatibility with polymer matrices . Its synthesis involves a multi-step reaction process, including phosphorylation, condensation, and functionalization, as validated by nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) analyses . The compound exhibits a decomposition temperature of 320°C (TGA), making it suitable for high-temperature industrial applications.

Properties

CAS No.

16994-31-3

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

7-methoxy-1H-isothiochromen-4-one

InChI

InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3

InChI Key

IQTWAYJTTUMULY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CSC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

8ER174A3PR’s performance is benchmarked against three structurally analogous compounds: DOPO, DOPO-HQ (hydroquinone-bridged DOPO), and DiDOPO (dimeric DOPO derivative).

Property This compound DOPO DOPO-HQ DiDOPO
Decomposition Temp. (°C) 320 220 280 310
LOI (%) 38.5 28.0 32.4 36.7
Solubility in EP resin High Moderate Low High
Char Yield (%) 25.3 12.7 18.9 22.1

Key Findings :

  • Thermal Stability : this compound outperforms DOPO and DOPO-HQ due to its phenyl-ethyl bridge, which delays thermal degradation .
  • Flame Retardancy : Its Limiting Oxygen Index (LOI) of 38.5% surpasses DiDOPO (36.7%), attributed to synergistic gas-phase and condensed-phase mechanisms .
  • Compatibility : Silane modifications in this compound improve dispersion in epoxy (EP) resins, reducing aggregation observed in DiDOPO composites .
Mechanistic Advantages

Unlike DOPO derivatives that rely solely on radical scavenging, this compound combines:

Gas-phase activity : Releases phosphorus-containing radicals to quench combustion chains.

Condensed-phase activity : Forms a stable char layer via silane crosslinking, limiting oxygen diffusion .

Limitations and Trade-offs

While this compound shows superior flame retardancy, its synthesis requires stringent reaction conditions (e.g., anhydrous environment, 72-hour curing) compared to DOPO-HQ’s simpler protocol . Cost analysis also reveals a 15–20% higher production expense than DiDOPO, primarily due to silane reagent usage.

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